molecular formula C13H18O2 B5656642 3-(2,5-dimethylphenyl)-3-methylbutanoic acid

3-(2,5-dimethylphenyl)-3-methylbutanoic acid

Cat. No. B5656642
M. Wt: 206.28 g/mol
InChI Key: AJEDXECKOHLOEO-UHFFFAOYSA-N
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Description

“3-(2,5-dimethylphenyl)-3-methylbutanoic acid” is a chemical compound with potential interest in various fields of chemistry and materials science. Its structure suggests it could have unique chemical and physical properties due to the presence of both alkyl and phenyl groups, affecting its reactivity, solubility, and potential applications.

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler precursors. For compounds similar to “3-(2,5-dimethylphenyl)-3-methylbutanoic acid,” synthesis might involve the functionalization of a phenyl group followed by the formation of the butanoic acid chain. For example, the synthesis of related compounds involves starting from basic aromatic acids, undergoing bromination, esterification, coupling reactions, and subsequent modifications to introduce specific functional groups (Xi et al., 1985).

Molecular Structure Analysis

The molecular structure of organic compounds like “3-(2,5-dimethylphenyl)-3-methylbutanoic acid” can be analyzed through spectroscopic methods such as IR, NMR, and mass spectrometry. These techniques provide detailed information on the molecular skeleton, functional groups, and the spatial arrangement of atoms. Vibrational spectroscopy studies, for example, have been used to investigate the structure of closely related compounds, offering insights into their molecular vibrations and conformations (Priya et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of “3-(2,5-dimethylphenyl)-3-methylbutanoic acid” can be inferred from its functional groups. The presence of a carboxylic acid group makes it reactive towards bases, forming salts, and towards alcohols, in esterification reactions. The phenyl group may undergo electrophilic aromatic substitution reactions, while the alkyl side chain could be involved in reactions typical for carbonyl compounds. Studies on similar molecules have shown a range of reactivities, including the formation of polymers and the involvement in Lewis acid-catalyzed reactions (Tanaka et al., 1988).

properties

IUPAC Name

3-(2,5-dimethylphenyl)-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-9-5-6-10(2)11(7-9)13(3,4)8-12(14)15/h5-7H,8H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJEDXECKOHLOEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-Dimethyl-phenyl)-3-methyl-butyric acid

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